molecular formula C19H24N4O4 B2610021 N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide CAS No. 2034253-55-7

N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide

Cat. No. B2610021
CAS RN: 2034253-55-7
M. Wt: 372.425
InChI Key: YUAPPFXZJUESQT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide, also known as JP-1302, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is a piperidine derivative that has been shown to have unique biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Molecular Interaction and Binding Studies

Research into molecular interactions often focuses on understanding how specific compounds interact with biological targets. For example, studies on cannabinoid receptor antagonists provide insights into the molecular binding mechanisms and the development of pharmacophore models for CB1 receptor ligands, highlighting the importance of specific structural features for receptor binding and activity (Shim et al., 2002).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of new chemical entities form a crucial part of medicinal chemistry. For instance, the creation of pyridone analogues from mimosine and their conversion into novel compounds demonstrates the versatility of chemical synthesis in creating potentially bioactive molecules (Richards & Hofmann, 1978). Similarly, the synthesis of benzodifuranyl derivatives and their evaluation as anti-inflammatory and analgesic agents showcase the process of drug discovery and development (Abu‐Hashem et al., 2020).

Biological Activity Studies

Research into the biological activities of compounds includes in vitro and in vivo evaluations to understand their therapeutic potential. For example, the design and synthesis of Mycobacterium tuberculosis GyrB inhibitors demonstrate the targeted approach in discovering new antitubercular agents (Jeankumar et al., 2013). Additionally, the exploration of anticonvulsant activities based on piperidinecarboxylic acid derivatives underscores the importance of structure-activity relationships in optimizing biological efficacy (Ho et al., 2001).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-pyrazin-2-yloxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-25-16-6-5-14(10-17(16)26-2)11-22-19(24)23-9-3-4-15(13-23)27-18-12-20-7-8-21-18/h5-8,10,12,15H,3-4,9,11,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAPPFXZJUESQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCCC(C2)OC3=NC=CN=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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